molecular formula C18H12N4O3 B5822402 N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE

N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE

Cat. No.: B5822402
M. Wt: 332.3 g/mol
InChI Key: JHTBYCSKROWOOP-VXLYETTFSA-N
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Description

N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE is a complex organic compound that features a benzoxadiazole moiety linked to a naphthohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE typically involves the cyclization of 2-nitroaniline with sodium hypochlorite in the presence of a catalyst such as tetrabutylammonium bromide (TBAB) in a basic medium. This reaction yields the N-oxide intermediate, which is then reduced using triphenylphosphine (PPh3) in xylene to produce the desired benzoxadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzoxadiazole and naphthohydrazide moieties can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxadiazole or naphthohydrazide compounds.

Scientific Research Applications

N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The benzoxadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with other molecules. This can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE is unique due to its combination of the benzoxadiazole and naphthohydrazide moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-2,1,3-benzoxadiazol-5-ylmethylideneamino]-3-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c23-17-9-13-4-2-1-3-12(13)8-14(17)18(24)20-19-10-11-5-6-15-16(7-11)22-25-21-15/h1-10,23H,(H,20,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTBYCSKROWOOP-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC4=NON=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC4=NON=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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